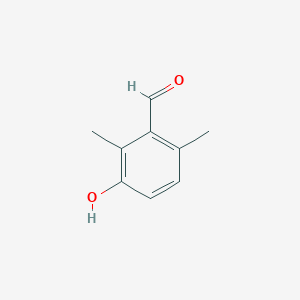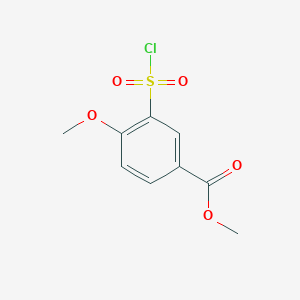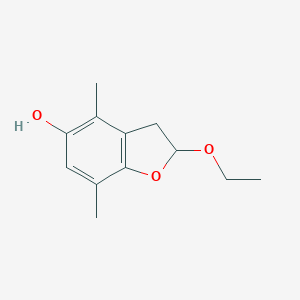
3-Hydroxy-2,6-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,6-dimethylbenzaldehyde, also known as m-Hydroxyacetophenone, is a chemical compound with the molecular formula C9H10O2. It is a white crystalline solid with a sweet, floral odor and is widely used in the pharmaceutical industry.
Mecanismo De Acción
The exact mechanism of action of 3-Hydroxy-2,6-dimethylbenzaldehyde is not yet fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including the inhibition of oxidative stress, inflammation, and the activation of signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from oxidative stress and damage. It also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been found to possess antimicrobial properties, which can help fight against bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Hydroxy-2,6-dimethylbenzaldehyde in lab experiments is that it is readily available and relatively inexpensive. It also has a wide range of potential applications, which makes it a versatile compound for research. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in various experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-Hydroxy-2,6-dimethylbenzaldehyde. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of Alzheimer's disease. Additional studies are needed to further investigate its mechanism of action and potential therapeutic applications. Other potential future directions for research include its use as an antimicrobial agent and its potential applications in the treatment of other inflammatory and oxidative stress-related disorders.
Conclusion
In conclusion, this compound is a versatile compound with a wide range of potential applications in the pharmaceutical industry. Its antioxidant, anti-inflammatory, and antimicrobial properties make it a promising compound for further research. While its mechanism of action is not yet fully understood, ongoing studies are shedding light on its potential therapeutic applications. Further research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
The synthesis of 3-Hydroxy-2,6-dimethylbenzaldehyde can be achieved through various methods, including the reaction of 3,4-dimethylphenol with chloroacetyl chloride in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2,6-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,6-dimethylbenzaldehyde has been widely studied for its potential biological and pharmacological activities. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties. Studies have also shown that it has potential as a neuroprotective agent and may have applications in the treatment of Alzheimer's disease.
Propiedades
| 179554-20-2 | |
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
3-hydroxy-2,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-9(11)7(2)8(6)5-10/h3-5,11H,1-2H3 |
Clave InChI |
ALSLMZLSIBDVQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)C)C=O |
SMILES canónico |
CC1=C(C(=C(C=C1)O)C)C=O |
Sinónimos |
Benzaldehyde, 3-hydroxy-2,6-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)







